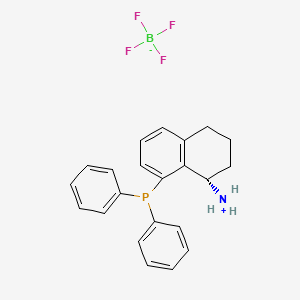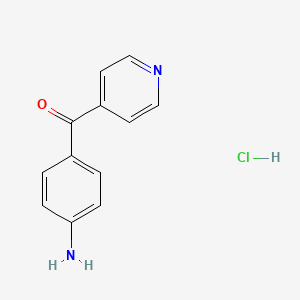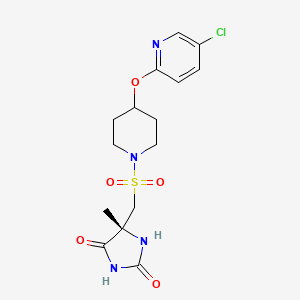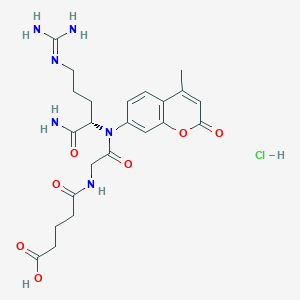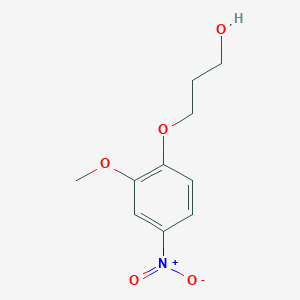
3-(2-Methoxy-4-nitrophenoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-4-nitrophenoxy)propan-1-ol is an organic compound with the molecular formula C10H13NO5 It is a nitrophenyl ether, characterized by the presence of a nitro group and a methoxy group attached to a benzene ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-4-nitrophenoxy)propan-1-ol typically involves the nucleophilic aromatic substitution reaction of 2-methoxy-4-nitrophenol with 3-chloropropanol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-4-nitrophenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF.
Major Products Formed
Oxidation: Formation of 3-(2-Methoxy-4-nitrophenoxy)propanal or 3-(2-Methoxy-4-nitrophenoxy)propanoic acid.
Reduction: Formation of 3-(2-Methoxy-4-aminophenoxy)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxy-4-nitrophenoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-4-nitrophenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and the propanol chain contribute to the compound’s overall reactivity and solubility, influencing its interaction with biological membranes and enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Morpholino-3-(4-nitrophenoxy)propan-2-ol: Similar structure with a morpholine ring instead of a methoxy group.
3-(4-Nitrophenoxy)propan-1-ol: Lacks the methoxy group present in 3-(2-Methoxy-4-nitrophenoxy)propan-1-ol
Uniqueness
This compound is unique due to the presence of both a methoxy and a nitro group on the benzene ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C10H13NO5 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
3-(2-methoxy-4-nitrophenoxy)propan-1-ol |
InChI |
InChI=1S/C10H13NO5/c1-15-10-7-8(11(13)14)3-4-9(10)16-6-2-5-12/h3-4,7,12H,2,5-6H2,1H3 |
InChI Key |
ZXQVIFVHYBGNKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


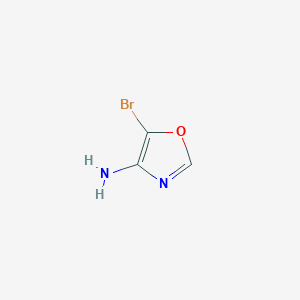
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
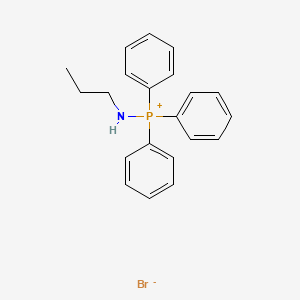
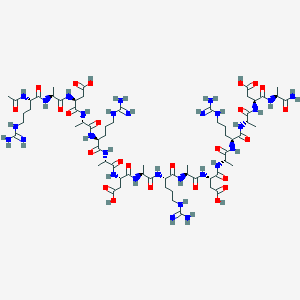

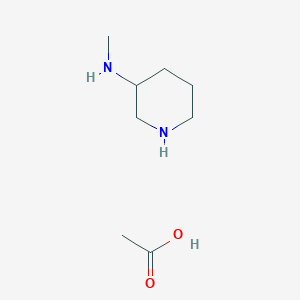
![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)


